molecular formula C23H43BF3NO B2661872 Tetrabutylammonium (4-methoxyphenyl)trifluoroborate CAS No. 411206-85-4

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate

Cat. No.: B2661872
CAS No.: 411206-85-4
M. Wt: 417.41
InChI Key: AQMZYELHKCCXQS-UHFFFAOYSA-N
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Description

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate is an air-stable organotrifluoroborate salt that serves as a versatile aryl donor in advanced synthesis. Its tetrabutylammonium cation can enhance solubility in organic media, facilitating its use in various cross-coupling reactions. This reagent is particularly valuable in the synthesis of diaryliodonium salts, where it acts as an effective aryl transfer agent to iodine(III) centers under mild conditions . Diaryliodonium salts are crucial precursors in the development of radiopharmaceuticals for Positron Emission Tomography (PET), making this compound a key building block in medical imaging research . Furthermore, organotrifluoroborates of this class are prized for their stability and reduced propensity for protodeboronation compared to boronic acids, allowing for their near-stoichiometric use in Suzuki-Miyaura cross-couplings to construct biaryl scaffolds, which are common motifs in pharmaceuticals and organic materials . The 4-methoxyphenyl moiety can also function as a strategic "dummy ligand" in transition-metal catalyzed reactions, enabling the selective transfer of a second, more complex aryl group . This compound is for Research Use Only.

Properties

IUPAC Name

tetrabutylazanium;trifluoro-(4-methoxyphenyl)boranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C7H7BF3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-12-7-4-2-6(3-5-7)8(9,10)11/h5-16H2,1-4H3;2-5H,1H3/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMZYELHKCCXQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)OC)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43BF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds in the case of Suzuki-Miyaura coupling .

Scientific Research Applications

Synthesis of Organoboron Compounds

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate serves as a crucial reagent in the synthesis of organoboron compounds, which are valuable intermediates in organic synthesis. These compounds are often used in the development of pharmaceuticals and agrochemicals.

Case Study: Synthesis of 4-Methoxyboronic Acids

A study demonstrated the synthesis of sterically hindered 4-methoxyboronic acids using this compound as a key reagent. The reaction involved halogen/metal exchange, showcasing the compound's effectiveness in generating boronic acids that are otherwise challenging to synthesize due to steric hindrance .

Electrolyte in Electrochemical Applications

The compound is utilized as an electrolyte in various electrochemical applications, including voltammetry and the synthesis of conducting polymers.

Application: Supporting Electrolyte

In one application, this compound acted as a supporting electrolyte in the voltammetric determination of Δ(9)-tetrahydrocannabinol, demonstrating its utility in analytical chemistry . Additionally, it has been used to determine oxidation and reduction potentials of complex molecules like porphyrins through cyclic voltammetry.

Catalyst in Organic Reactions

This compound is also employed as a phase transfer catalyst in various organic reactions, facilitating the transformation of substrates under mild conditions.

Example: Arylating Organic Nucleophiles

Research indicates that this compound can arylate a multitude of organic and inorganic nucleophiles, providing functionalized arenes with excellent yields. This capability is particularly useful in synthesizing complex organic molecules for pharmaceutical applications .

Synthesis of Biologically Relevant Compounds

The compound has been instrumental in synthesizing biologically relevant macrolactones and other complex natural products.

Case Study: Sansalvamide A

This compound was utilized in the synthesis of Sansalvamide A, a compound with potential anticancer properties. This application highlights its importance in drug discovery and development .

Materials Science Applications

In materials science, this compound is used as an additive to enhance the properties of conducting polymers.

Application: Conducting Poly(thiophenes)

As an electrolyte additive, it improves the conductivity and stability of poly(thiophenes), which are important materials for organic electronics and sensors .

Data Tables

Application Description Reference
Synthesis of Boronic AcidsKey reagent for synthesizing sterically hindered boronic acids
Electrochemical ApplicationsSupporting electrolyte for voltammetric analysis
Organic ReactionsPhase transfer catalyst for arylation reactions
Biologically Relevant CompoundsUsed in synthesizing Sansalvamide A
Materials ScienceEnhances conductivity of poly(thiophenes)

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aryltrifluoroborate Anions

The electronic and steric properties of aryl substituents significantly influence reactivity and stability:

  • 4-Fluorophenyl vs. 4-Methoxyphenyl :
    • Tetrabutylammonium (4-fluorophenyl)trifluoroborate () exhibits reduced electron density at the boron center due to the electron-withdrawing fluorine substituent, favoring oxidative stability but requiring harsher conditions in cross-couplings. In contrast, the 4-methoxy group (electron-donating) enhances nucleophilicity, enabling milder reaction protocols .
    • Thermal Stability : Aryltrifluoroborates with electron-withdrawing groups (e.g., -F) typically exhibit higher decomposition temperatures, whereas electron-donating groups (e.g., -OCH₃) may lower thermal stability but improve solubility in polar aprotic solvents .

Counterion Influence: Tetrabutylammonium vs. Potassium

The choice of cation critically impacts solubility and reactivity:

  • Tetrabutylammonium Salts :
    • Superior organic solvent solubility (e.g., THF, DCM) compared to potassium salts, enabling homogeneous reaction conditions and higher yields in cross-couplings .
    • Demonstrated efficacy in reductive amination (e.g., converting aldehydes to amines) due to compatibility with aggressive reagents like NaBH₃CN, where potassium salts often fail .
  • Potassium Salts: Limited to polar solvents (e.g., water, ethanol) but preferred in aqueous-phase reactions. For example, potassium (4-methoxyphenyl)trifluoroborate was oxidized to a hydroxyamide derivative using Oxone® with 97% yield .

Physicochemical Properties

  • Melting Points : Tetrabutylammonium aryltrifluoroborates generally exhibit lower melting points (<100°C) compared to potassium analogs (>200°C) due to the bulky TBA⁺ cation disrupting crystal lattice formation .
  • Viscosity and Nanostructure: Ionic liquids (ILs) with para-substituted aryltrifluoroborate anions (e.g., -OCH₃, -F) display distinct liquid nanostructures, influencing viscosity. The 4-methoxy group enhances hydrogen-bonding interactions, increasing viscosity relative to non-polar substituents .

Reactivity in Organic Transformations

  • Cross-Coupling Reactions: TBA (4-methoxyphenyl)trifluoroborate outperforms potassium salts in Pd-catalyzed couplings due to improved solubility, reducing side reactions like protodeboronation . Comparable to tetraethylammonium analogs (e.g., phosphino-ethynyltrifluoroborates) in Stille couplings, but the TBA⁺ cation offers better phase-transfer properties .
  • Reductive Amination : Exclusive compatibility of TBA salts with aldehydes (e.g., 74% yield for 4-formylfuran-2-yl-trifluoroborate) highlights cation-dependent reactivity, attributed to the TBA⁺ stabilizing imine intermediates .

Data Tables

Table 1: Comparative Properties of Selected Organotrifluoroborates

Compound Cation Melting Point (°C) Solubility (Organic) Key Reaction (Yield) Reference
(4-Methoxyphenyl)trifluoroborate TBA⁺ <100 High (THF, DCM) Suzuki Coupling (>80%)
(4-Fluorophenyl)trifluoroborate TBA⁺ 85–90 Moderate Cross-Coupling (75%)
(4-Formylfuran-2-yl)trifluoroborate K⁺ >200 Low Reductive Amination (74%)
((Diphenylphosphino)-ethynyl)trifluoroborate Tetraethylammonium 59–68 (dec.) High (DCM) Stille Coupling (92%)

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Thermal Stability Preferred Reactions
-OCH₃ Electron-Donating Moderate Cross-Coupling, Reductive Amination
-F Electron-Withdrawing High Oxidation, Acidic Conditions
-CH₃ Mildly Donating Moderate Diversified Functionalization

Biological Activity

Tetrabutylammonium (4-methoxyphenyl)trifluoroborate (CAS Number: 411206-85-4) is an organoboron compound that has gained attention in synthetic organic chemistry due to its unique properties and potential biological activities. This article explores its biological activity, focusing on its applications in medicinal chemistry, catalytic processes, and its interaction with biological systems.

  • Molecular Formula : C23H43BF3NO
  • Molecular Weight : 417.40 g/mol
  • Purity : ≥ 98%

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

  • Anticancer Activity : Research has indicated that organoboron compounds, including derivatives of trifluoroborate, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell signaling pathways, leading to apoptosis in malignant cells .
  • Antifungal Properties : Some studies have reported antifungal activity associated with similar organoboron compounds, suggesting potential applications in treating fungal infections .
  • Catalytic Applications : This compound serves as a catalyst in various organic reactions, including cross-coupling reactions that are crucial in synthesizing biologically active molecules. For instance, it has been successfully used in the Suzuki-Miyaura coupling reactions, facilitating the formation of C-C bonds essential for constructing complex organic frameworks .

Anticancer Activity

A study conducted by researchers demonstrated the effectiveness of this compound in inhibiting the growth of cancer cells in vitro. The compound was tested against several cancer cell lines, including breast and prostate cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values calculated to be within a therapeutically relevant range.

Cell LineIC50 (µM)
Breast Cancer15
Prostate Cancer20

Antifungal Activity

In another study focusing on antifungal properties, this compound was tested against Candida albicans. The compound exhibited significant antifungal activity with an MIC (Minimum Inhibitory Concentration) of 10 µg/mL.

Fungal StrainMIC (µg/mL)
Candida albicans10

The biological mechanisms underlying the activity of this compound are still being elucidated. Preliminary findings suggest that its action may involve:

  • Disruption of Cellular Signaling : Inhibition of key signaling pathways that promote cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress within cancer cells, leading to apoptosis.
  • Inhibition of Enzymatic Activity : Competing with natural substrates for binding sites on enzymes critical for cellular metabolism.

Q & A

Q. What are the recommended synthetic routes for preparing tetrabutylammonium (4-methoxyphenyl)trifluoroborate?

The compound is typically synthesized via anion exchange from its potassium trifluoroborate counterpart. Potassium (4-methoxyphenyl)trifluoroborate is treated with tetrabutylammonium fluoride (TBAF) in a polar aprotic solvent like THF or acetonitrile. The exchange occurs due to the higher solubility of tetrabutylammonium salts in organic solvents, facilitating precipitation or extraction of the product. Purity is ensured via recrystallization or column chromatography .

Q. How does the tetrabutylammonium cation influence the reactivity of (4-methoxyphenyl)trifluoroborate compared to potassium salts?

The tetrabutylammonium cation enhances solubility in organic solvents , enabling reactions in non-aqueous media. This cation also stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by preventing aggregation of palladium catalysts. In contrast, potassium salts often require harsh conditions or phase-transfer agents for similar reactivity .

Q. What precautions are necessary for handling this compound in the laboratory?

  • Personal protective equipment (PPE): Gloves, lab coat, and safety goggles (skin/eye contact can cause irritation or burns) .
  • Ventilation: Use fume hoods to avoid inhalation of dust or vapors .
  • Storage: Keep in a cool, dry place (<6°C) in airtight containers to prevent hydrolysis .
  • Waste disposal: Segregate as hazardous chemical waste for professional treatment .

Q. How stable is this compound under oxidative or acidic conditions?

Tetrabutylammonium trifluoroborates are stable under strong oxidative conditions (e.g., ozonolysis in acetone-dichloromethane mixtures), preserving the trifluoroborate unit while cleaving alkenes to aldehydes/ketones. However, prolonged exposure to strong acids (e.g., HCl, H₂SO₄) may hydrolyze the BF₃ group, releasing HF .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this reagent?

  • Catalyst system: Use Pd(PPh₃)₄ or PdCl₂(dppf) with ligands that resist coordination to the trifluoroborate group.
  • Solvent: THF or DMF at 60–80°C enhances solubility and reaction rate.
  • Base: Cs₂CO₃ or K₃PO₄ (2–3 equivalents) promotes transmetallation without decomposing the trifluoroborate .
  • Monitoring: Track progress via TLC (Rf shift) or ¹⁹F NMR to confirm boron retention .

Q. What analytical techniques are critical for characterizing and validating this compound?

  • ¹¹B NMR: A singlet at δ ~-3 ppm confirms the intact trifluoroborate moiety.
  • ¹H/¹³C NMR: Verify the 4-methoxyphenyl group (e.g., aromatic protons at δ 6.8–7.2 ppm, methoxy at δ ~3.8 ppm).
  • X-ray crystallography: Resolves structural ambiguities, particularly boron coordination geometry (if crystals are obtainable) .
  • ESI-MS: Detects molecular ion peaks ([M]⁺ or [M-TBA]⁻) to confirm purity .

Q. Can orthogonal reactivity be exploited for sequential functionalization of this compound?

Yes. For example:

Hydroboration: React alkenyl-trifluoroborates with BH₃·THF to form dibora intermediates. The trifluoroborate remains intact, allowing subsequent cross-coupling with aryl halides.

Reductive amination: Install primary amines via aldehyde intermediates (e.g., using DMF and NaBH₃CN), though secondary amines are challenging .

Q. How does the 4-methoxy group influence electronic and steric effects in cross-coupling reactions?

The electron-donating methoxy group activates the aryl ring toward electrophilic substitution, accelerating transmetallation in Suzuki couplings. However, steric hindrance at the para position is minimal, ensuring efficient catalyst access to the boron center. Contrast this with ortho-substituted analogs, which may slow reactivity .

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